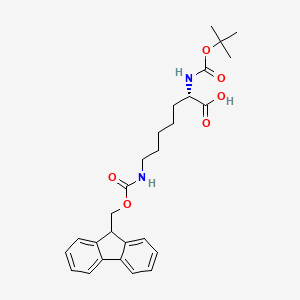![molecular formula C8H6Br2N2 B14033935 3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)
3,6-Dibromo-8-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-8-methylimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This class of compounds is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-8-methylimidazo[1,2-a]pyridine typically involves the bromination of 8-methylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted imidazo[1,2-a]pyridines with various functional groups.
- Oxidized derivatives like aldehydes or acids.
- Reduced imidazo[1,2-a]pyridine cores.
Scientific Research Applications
Chemistry: 3,6-Dibromo-8-methylimidazo[1,2-a]pyridine is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of bromine atoms enhances its ability to interact with biological targets.
Medicine: The compound is explored for its potential as a lead compound in drug discovery. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including tuberculosis and cancer .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyridine core allow it to bind to enzymes and receptors, modulating their activity. The compound can inhibit the function of certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine-3-carboxamides
Comparison: 3,6-Dibromo-8-methylimidazo[1,2-a]pyridine is unique due to the specific positions of the bromine atoms and the methyl group. This structural arrangement imparts distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives. For example, the presence of bromine atoms at positions 3 and 6 enhances its reactivity and potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C8H6Br2N2 |
|---|---|
Molecular Weight |
289.95 g/mol |
IUPAC Name |
3,6-dibromo-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6Br2N2/c1-5-2-6(9)4-12-7(10)3-11-8(5)12/h2-4H,1H3 |
InChI Key |
HBVWRWTWLQYPHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)





![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)



![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)


